2'-O-Coumaroyl-(S)-aloesinol

Beschreibung

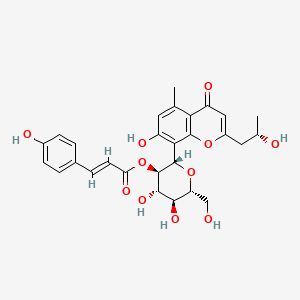

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H30O11 |

|---|---|

Molekulargewicht |

542.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[7-hydroxy-2-[(2S)-2-hydroxypropyl]-5-methyl-4-oxochromen-8-yl]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H30O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,14,20,24-25,27-32,35-36H,10,12H2,1-2H3/b8-5+/t14-,20+,24+,25-,27-,28+/m0/s1 |

InChI-Schlüssel |

WDKRSVFLKZPETK-KOQJTOKOSA-N |

Isomerische SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |

Kanonische SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling 2'-O-Coumaroyl-(S)-aloesinol: A Technical Guide on its Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chromone (B188151) glycoside 2'-O-Coumaroyl-(S)-aloesinol, a natural compound isolated from the Aloe genus. We delve into the history of its discovery, detailing the pivotal studies that led to its characterization. This document presents its physicochemical and spectroscopic data in a structured format for easy reference. Furthermore, we provide a comprehensive account of the experimental protocols for its isolation and characterization, alongside an exploration of its biological activities, with a particular focus on its role as a β-secretase (BACE1) inhibitor. The associated signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

The discovery of 2'-O-Coumaroyl-(S)-aloesinol was a significant contribution to the phytochemical understanding of the Aloe genus, a plant family with a long history of medicinal use. This novel chromone glycoside was first isolated and characterized in 2008 by a team of researchers led by Liang Lv.[1][2] Their investigation focused on identifying bioactive constituents from Aloe vera and Aloe nobilis with potential therapeutic applications in neurodegenerative diseases.[1][2]

The research was driven by the search for natural inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Bioassay-guided fractionation of the ethanolic extracts of Aloe vera and Aloe nobilis led to the identification of several chromone glycosides, among which 2'-O-Coumaroyl-(S)-aloesinol was identified as a new chemical entity.[1][2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Physicochemical and Spectroscopic Data

The structural characterization of 2'-O-Coumaroyl-(S)-aloesinol revealed a unique molecular architecture, consisting of an aloesinol core, a coumaroyl moiety, and a glucose unit. The precise stereochemistry and linkage were determined through advanced spectroscopic techniques.

Table 1: Physicochemical Properties of 2'-O-Coumaroyl-(S)-aloesinol

| Property | Value |

| Chemical Formula | C₂₈H₃₀O₁₁ |

| Molecular Weight | 542.53 g/mol |

| CAS Number | 1059182-23-8 |

| Appearance | Amorphous Powder |

Table 2: ¹H NMR Spectroscopic Data of 2'-O-Coumaroyl-(S)-aloesinol (500 MHz, CD₃OD)

| Position | δ (ppm) | J (Hz) |

| 3 | 6.18 (s) | |

| 6 | 6.70 (s) | |

| 2-CH₂ | 3.01 (dd) | 17.0, 5.5 |

| 3.15 (dd) | 17.0, 7.0 | |

| 2'-H | 4.20 (m) | |

| 1''-H | 4.95 (d) | 9.5 |

| 2''-H | 5.25 (t) | 9.5 |

| 3''-H | 3.60 (m) | |

| 4''-H | 3.55 (m) | |

| 5''-H | 3.50 (m) | |

| 6''a-H | 3.80 (dd) | 12.0, 5.5 |

| 6''b-H | 3.95 (dd) | 12.0, 2.0 |

| 2'''-H | 7.60 (d) | 8.5 |

| 3'''-H | 6.85 (d) | 8.5 |

| 5'''-H | 6.85 (d) | 8.5 |

| 6'''-H | 7.60 (d) | 8.5 |

| 7'''-H | 7.65 (d) | 16.0 |

| 8'''-H | 6.35 (d) | 16.0 |

| 5-CH₃ | 2.25 (s) | |

| 7-OH | ||

| 1'-OH | ||

| 4'''-OH |

Table 3: ¹³C NMR Spectroscopic Data of 2'-O-Coumaroyl-(S)-aloesinol (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 2 | 208.0 |

| 3 | 102.5 |

| 4 | 165.0 |

| 4a | 112.0 |

| 5 | 160.5 |

| 6 | 95.0 |

| 7 | 162.0 |

| 8 | 108.0 |

| 8a | 158.0 |

| 1' | 68.0 |

| 2' | 48.0 |

| 1'' | 75.0 |

| 2'' | 78.0 |

| 3'' | 80.0 |

| 4'' | 72.0 |

| 5'' | 82.0 |

| 6'' | 63.0 |

| 1''' | 126.0 |

| 2''' | 131.0 |

| 3''' | 116.5 |

| 4''' | 161.0 |

| 5''' | 116.5 |

| 6''' | 131.0 |

| 7''' | 146.0 |

| 8''' | 115.0 |

| 9''' | 168.0 |

| 5-CH₃ | 20.5 |

Mass Spectrometry Data

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was established as C₂₈H₃₀O₁₁ by HRESIMS, which showed a pseudomolecular ion peak [M+Na]⁺ at m/z 565.1680.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural elucidation of 2'-O-Coumaroyl-(S)-aloesinol, as described in the seminal 2008 publication by Lv et al.

Isolation of 2'-O-Coumaroyl-(S)-aloesinol

The isolation of 2'-O-Coumaroyl-(S)-aloesinol from Aloe nobilis involved a multi-step chromatographic process designed to separate this specific chromone glycoside from a complex mixture of phytochemicals.

-

Extraction: The dried and powdered leaves of Aloe nobilis were extracted with 95% ethanol at room temperature.

-

Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc) to remove less polar compounds.

-

Column Chromatography (Diaion HP-20): The aqueous layer was subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol (B129727) in water.

-

Gel Filtration Chromatography (Sephadex LH-20): Fractions containing chromone glycosides were further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reversed-phase HPLC on an ODS column with a methanol-water or acetonitrile-water gradient to yield pure 2'-O-Coumaroyl-(S)-aloesinol.

Structure Elucidation

The chemical structure of 2'-O-Coumaroyl-(S)-aloesinol was determined using a combination of spectroscopic methods:

-

UV Spectroscopy: The UV spectrum showed absorption maxima characteristic of a chromone nucleus and a coumaroyl group.

-

IR Spectroscopy: The IR spectrum indicated the presence of hydroxyl, carbonyl (ester and ketone), and aromatic functionalities.

-

¹H and ¹³C NMR Spectroscopy: One- and two-dimensional NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity of protons and carbons, confirming the aloesinol skeleton, the glucose unit, and the p-coumaroyl moiety. The attachment of the coumaroyl group at the 2'-position of the glucose was determined by key HMBC correlations.

-

Mass Spectrometry: High-resolution mass spectrometry provided the exact molecular formula of the compound.

Biological Activity and Signaling Pathways

The primary biological activity reported for 2'-O-Coumaroyl-(S)-aloesinol is its inhibitory effect on β-secretase (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, the main component of amyloid plaques in the brains of Alzheimer's disease patients.

BACE1 Inhibition

In the study by Lv et al. (2008), 2'-O-Coumaroyl-(S)-aloesinol was evaluated for its ability to inhibit BACE1 activity in vitro. While it did not show significant inhibitory activity at the tested concentrations, its discovery as part of a class of BACE1-inhibiting compounds from Aloe species is noteworthy. The study suggested that the presence and position of the coumaroyl group on the sugar moiety could influence the inhibitory potential of these chromone glycosides.

BACE1 Signaling Pathway

The inhibition of BACE1 by natural compounds like 2'-O-Coumaroyl-(S)-aloesinol and its analogs represents a promising therapeutic strategy for Alzheimer's disease. By blocking BACE1, the initial cleavage of the amyloid precursor protein (APP) is prevented, thereby reducing the downstream production of neurotoxic Aβ peptides.

References

A Technical Guide to the Biosynthesis of 2'-O-Coumaroyl-(S)-aloesinol in Aloe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2'-O-Coumaroyl-(S)-aloesinol, a significant secondary metabolite found in various Aloe species. Drawing upon current scientific understanding of plant biochemistry, this document outlines the key enzymatic steps, potential precursors, and relevant analytical methodologies. While the complete pathway has not been fully elucidated in a single study, this guide consolidates existing knowledge on analogous biosynthetic routes to present a robust theoretical framework.

Proposed Biosynthetic Pathway

The biosynthesis of 2'-O-Coumaroyl-(S)-aloesinol is hypothesized to occur in three main stages: the formation of the aloesinol core via the polyketide pathway, the synthesis of the p-coumaroyl-CoA acyl donor through the phenylpropanoid pathway, and the final esterification reaction catalyzed by an acyltransferase.

1.1. Stage 1: Formation of the (S)-Aloesinol Core

The chromone (B188151) structure of aloesinol is believed to be synthesized via the polyketide pathway, a common route for the production of aromatic compounds in plants. This process begins with the condensation of acetyl-CoA and malonyl-CoA units.

-

Initiation: The biosynthesis is initiated with one molecule of acetyl-CoA serving as a starter unit.

-

Elongation: A series of decarboxylative condensation reactions occur with multiple molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS). Research on Aloe arborescens has identified a pentaketide (B10854585) chromone synthase that forms a chromone from five malonyl-CoA molecules, and another PKS, PKS3, that produces the heptaketide aloesone (B1238188) from seven malonyl-CoA molecules.[1][2] It is highly probable that a similar PKS is responsible for assembling the carbon skeleton of aloesinol.

-

Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and subsequent aromatization reactions to form the characteristic chromone ring of (S)-aloesinol. The stereospecificity of the resulting (S)-aloesinol is likely determined by the folding of the polyketide chain within the PKS active site.

1.2. Stage 2: Synthesis of the Acyl Donor: p-Coumaroyl-CoA

The p-coumaroyl moiety is derived from the general phenylpropanoid pathway, which starts with the amino acid phenylalanine.

-

Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Hydroxylation: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H).

-

Activation: Finally, p-coumaric acid is activated to its high-energy thioester, p-coumaroyl-CoA, by the action of 4-coumarate:CoA ligase (4CL).

1.3. Stage 3: Acylation of (S)-Aloesinol

The final step in the biosynthesis is the esterification of the 2'-hydroxyl group of (S)-aloesinol with p-coumaroyl-CoA.

-

Enzymatic Transfer: This reaction is catalyzed by a specific acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases.[3] These enzymes are known to be involved in the acylation of a wide range of plant secondary metabolites. While the specific enzyme responsible for this reaction in Aloe has yet to be identified, its existence is inferred from the presence of the final product.

The proposed overall biosynthetic pathway is visualized in the diagram below.

Quantitative Data

Currently, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of 2'-O-Coumaroyl-(S)-aloesinol. This includes enzyme kinetic parameters (Km, kcat, Vmax) for the involved PKS and acyltransferase, as well as in planta concentrations of the precursors and the final product under various physiological conditions. The following table provides a template for organizing such data as it becomes available through future research.

| Parameter | Enzyme | Substrate | Value | Units | Reference |

| Km | Polyketide Synthase | Acetyl-CoA | Data not available | µM | |

| Malonyl-CoA | Data not available | µM | |||

| Acyltransferase | (S)-Aloesinol | Data not available | µM | ||

| p-Coumaroyl-CoA | Data not available | µM | |||

| kcat | Polyketide Synthase | Data not available | s-1 | ||

| Acyltransferase | Data not available | s-1 | |||

| Metabolite Conc. | (S)-Aloesinol | Data not available | µg/g FW | ||

| p-Coumaric acid | Data not available | µg/g FW | |||

| 2'-O-Coumaroyl-(S)-aloesinol | Data not available | µg/g FW |

Experimental Protocols

To advance the understanding of this biosynthetic pathway, the characterization of the key enzymes is essential. The following section outlines generalized experimental protocols that can be adapted for the identification and characterization of the polyketide synthase and acyltransferase involved.

3.1. Heterologous Expression of Candidate Enzymes

The identification of genes encoding the PKS and acyltransferase can be achieved through transcriptomic analysis of Aloe species known to produce 2'-O-Coumaroyl-(S)-aloesinol. Once candidate genes are identified, they can be functionally characterized through heterologous expression.

-

Vector Construction: The open reading frames of the candidate genes are cloned into appropriate expression vectors for a host system such as Escherichia coli or Saccharomyces cerevisiae.

-

Host Transformation: The expression vectors are transformed into the chosen host organism.

-

Protein Expression: Expression of the recombinant protein is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

3.2. In Vitro Enzyme Assays

Purified recombinant enzymes can be used in in vitro assays to confirm their activity and determine their kinetic parameters.

3.2.1. Polyketide Synthase Assay

-

Reaction Mixture: A typical reaction mixture would contain the purified PKS enzyme, acetyl-CoA, and radiolabeled [14C]-malonyl-CoA in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature and pH for a defined period.

-

Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by thin-layer chromatography (TLC) and autoradiography, or by HPLC coupled with a radioactivity detector or mass spectrometer to identify the aloesinol core structure.

3.2.2. Acyltransferase Assay

-

Reaction Mixture: The assay mixture should contain the purified acyltransferase, (S)-aloesinol, and p-coumaroyl-CoA in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature and pH.

-

Analysis: The formation of 2'-O-Coumaroyl-(S)-aloesinol is monitored over time by HPLC-UV or HPLC-MS/MS. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard or through structural elucidation by NMR.

3.3. Identification and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of 2'-O-Coumaroyl-(S)-aloesinol and its precursors in Aloe extracts.

-

Sample Preparation: Plant material is homogenized and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol). The extract is then filtered before analysis.

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve peak shape and ionization.

-

Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2'-O-Coumaroyl-(S)-aloesinol and its precursors would be used for quantification.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of the enzymes involved in the biosynthesis of 2'-O-Coumaroyl-(S)-aloesinol.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for 2'-O-Coumaroyl-(S)-aloesinol provides a solid foundation for further research. The immediate priorities should be the identification and functional characterization of the specific polyketide synthase and acyltransferase involved. This will not only confirm the proposed pathway but also open up avenues for the biotechnological production of this and related compounds through metabolic engineering in microbial or plant-based systems. Furthermore, a detailed understanding of the regulation of this pathway could lead to strategies for enhancing the accumulation of 2'-O-Coumaroyl-(S)-aloesinol in Aloe plants, thereby increasing its availability for pharmaceutical and other applications.

References

- 1. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BAHD or SCPL acyltransferase? What a dilemma for acylation in the world of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-O-Coumaroyl-(S)-aloesinol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Coumaroyl-(S)-aloesinol is a naturally occurring chromone (B188151) C-glycoside that has been isolated from various species of the Aloe plant, most notably Aloe vera. As a member of the chromone class of compounds, it features a benzopyrone ring system, which is a common scaffold in many biologically active natural products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 2'-O-Coumaroyl-(S)-aloesinol, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

2'-O-Coumaroyl-(S)-aloesinol is characterized by a complex chemical structure comprising an aloesinol core, which is a C-glucosyl chromone, esterified with a coumaroyl group at the 2'-position of the glucose moiety.

Chemical Structure:

Physicochemical Properties:

Quantitative data on the physicochemical properties of 2'-O-Coumaroyl-(S)-aloesinol are limited. However, based on available information, the following properties have been determined:

| Property | Value | Source |

| Molecular Formula | C28H30O11 | [1] |

| Molar Mass | 542.53 g/mol | [1] |

| Appearance | Not explicitly reported, but likely a solid. | - |

| Solubility | Not explicitly reported, but likely soluble in polar organic solvents like methanol (B129727) and ethanol (B145695). | - |

| Melting Point | Not explicitly reported. | - |

Biological Activities and Signaling Pathways

Emerging research suggests that 2'-O-Coumaroyl-(S)-aloesinol and closely related compounds possess a range of biological activities, primarily centered around their antioxidant and anti-inflammatory effects.

Antioxidant and Free Radical Scavenging Activity

A study on aloesin (B1665252) derivatives from Aloe vera demonstrated that p-coumaroylaloesin, a compound likely identical or isomeric to 2'-O-Coumaroyl-(S)-aloesinol, exhibits potent antioxidant and free radical scavenging properties. The study highlighted its efficacy in scavenging both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) anions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of 2'-O-Coumaroyl-(S)-aloesinol is a significant area of interest. Research has indicated that p-coumaroylaloesin demonstrates inhibitory effects on key enzymes involved in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TxA2) synthase.

Signaling Pathway Visualization:

The anti-inflammatory effects of compounds like 2'-O-Coumaroyl-(S)-aloesinol are often mediated through the modulation of critical signaling pathways. While direct evidence for 2'-O-Coumaroyl-(S)-aloesinol is still under investigation, related flavonoids are known to influence the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Caption: Putative mechanism of anti-inflammatory action.

Other Biological Activities

In addition to its antioxidant and anti-inflammatory properties, 2'-O-Coumaroyl-(S)-aloesinol has been identified as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This finding suggests a potential neuroprotective role for this compound.

Experimental Protocols

Isolation and Purification

The isolation of 2'-O-Coumaroyl-(S)-aloesinol and similar chromone glycosides from Aloe species typically involves a multi-step process. While a specific protocol for this exact compound is not detailed in the available literature, a general workflow can be outlined based on the isolation of related compounds.

Workflow Visualization:

Caption: General workflow for isolation.

Detailed Steps (General Protocol):

-

Extraction: The fresh or dried plant material (e.g., leaves of Aloe vera) is macerated and extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step helps to separate compounds based on their polarity, with chromone glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water).

-

Column Chromatography: The enriched fraction is further purified using various column chromatography techniques. Sephadex LH-20 column chromatography is commonly used for the initial separation of polyphenolic compounds. This is often followed by silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol) to isolate fractions containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile. Fractions are collected and monitored by analytical HPLC to ensure purity.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Assays

DPPH Radical Scavenging Assay:

This assay is a standard method to evaluate the antioxidant activity of a compound.

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of the test compound (2'-O-Coumaroyl-(S)-aloesinol) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Cyclooxygenase (COX-2) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

The COX-2 enzyme is incubated with a substrate (e.g., arachidonic acid) in the presence of various concentrations of the test compound.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of product formed (e.g., prostaglandin (B15479496) E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

2'-O-Coumaroyl-(S)-aloesinol is a promising natural product with demonstrated antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. Its ability to inhibit key inflammatory enzymes like COX-2 and scavenge free radicals makes it a compelling candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress.

Future research should focus on several key areas:

-

Complete Physicochemical Characterization: Detailed studies are needed to determine the solubility, melting point, and other physical properties of the pure compound.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are required to establish the precise IC50 values for its antioxidant and anti-inflammatory activities and to explore its efficacy in animal models of disease.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 2'-O-Coumaroyl-(S)-aloesinol will provide a deeper understanding of its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of 2'-O-Coumaroyl-(S)-aloesinol.

References

Spectroscopic and Methodological Deep Dive: 2'-O-Coumaroyl-(S)-aloesinol

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chromone (B188151) glycoside, 2'-O-Coumaroyl-(S)-aloesinol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed insights into the structural elucidation and characterization of this compound.

Spectroscopic Data

The structural confirmation of 2'-O-Coumaroyl-(S)-aloesinol, isolated from Aloe vera and A. nobilis, relies on extensive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the molecular structure. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data for 2'-O-Coumaroyl-(S)-aloesinol

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aloesinol Moiety | |||

| 6 | 6.85 | s | |

| 9-CH₃ | 2.78 | s | |

| 10 | 4.75 | d | 12.0 |

| 10 | 4.65 | d | 12.0 |

| 11-OH | |||

| 12 | 4.05 | m | |

| 13 | 1.25 | d | 6.0 |

| Glucose Moiety | |||

| 1' | 4.90 | d | 9.6 |

| 2' | 5.20 | t | 9.6 |

| 3' | 4.20 | t | 9.6 |

| 4' | 4.15 | t | 9.6 |

| 5' | 3.85 | m | |

| 6'a | 4.40 | dd | 12.0, 2.4 |

| 6'b | 4.25 | dd | 12.0, 5.4 |

| Coumaroyl Moiety | |||

| 2'' | 7.50 | d | 8.4 |

| 3'' | 6.80 | d | 8.4 |

| 5'' | 6.80 | d | 8.4 |

| 6'' | 7.50 | d | 8.4 |

| 7'' | 7.60 | d | 15.6 |

| 8'' | 6.30 | d | 15.6 |

Table 2: ¹³C NMR Spectroscopic Data for 2'-O-Coumaroyl-(S)-aloesinol

| Position | Chemical Shift (δ) ppm |

| Aloesinol Moiety | |

| 2 | 165.2 |

| 3 | 111.8 |

| 4 | 182.5 |

| 5 | 162.0 |

| 6 | 99.5 |

| 7 | 164.5 |

| 8 | 108.8 |

| 9-CH₃ | 23.0 |

| 10 | 65.8 |

| 11 | 145.0 |

| 12 | 68.0 |

| 13 | 23.5 |

| Glucose Moiety | |

| 1' | 73.0 |

| 2' | 75.0 |

| 3' | 78.5 |

| 4' | 71.0 |

| 5' | 79.0 |

| 6' | 64.0 |

| Coumaroyl Moiety | |

| 1'' | 126.5 |

| 2'' | 131.0 |

| 3'' | 116.0 |

| 4'' | 160.5 |

| 5'' | 116.0 |

| 6'' | 131.0 |

| 7'' | 145.5 |

| 8'' | 115.0 |

| 9'' (C=O) | 167.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of the compound.

Table 3: Mass Spectrometry Data for 2'-O-Coumaroyl-(S)-aloesinol

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| ESI-MS (Positive Ion) | [M+Na]⁺ | C₂₈H₃₀O₁₁Na |

Experimental Protocols

The isolation and characterization of 2'-O-Coumaroyl-(S)-aloesinol involves a multi-step process, beginning with extraction from the plant material and culminating in spectroscopic analysis.

Isolation of 2'-O-Coumaroyl-(S)-aloesinol

The following workflow outlines the general procedure for the isolation of the target compound from Aloe species.

In-Depth Technical Guide: Biological Activity of 2'-O-Coumaroyl-(S)-aloesinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2'-O-Coumaroyl-(S)-aloesinol, a natural chromone (B188151) glucoside isolated from Aloe vera. The document focuses on its antioxidant, free-radical scavenging, and anti-inflammatory properties, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Biological Activity Data

The biological activities of 2'-O-Coumaroyl-(S)-aloesinol, also referred to as p-coumaroylaloesin in some literature, have been evaluated through various in vitro assays. The following table summarizes the key quantitative data from a seminal study by Yagi et al. (2002)[1].

| Biological Activity | Assay | Target | Quantitative Data (IC50) | Reference Compound | Reference IC50 |

| Anti-inflammatory | Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Some inhibitory activity | - | - |

| Enzyme Inhibition | Thromboxane (B8750289) A2 (TxA2) Synthase | 13.6 µM | - | - | |

| Antioxidant | Radical Scavenging | DPPH Radical | 26 µM | α-Tocopherol | 14 µM |

| Radical Scavenging | Superoxide (B77818) Anion (O₂⁻) | Potent scavenging activity | - | - |

Experimental Protocols

The following sections detail the methodologies employed to determine the biological activities of 2'-O-Coumaroyl-(S)-aloesinol[1].

Anti-inflammatory Activity Assays

The inhibitory effect on COX-2 was assessed by measuring the production of prostaglandin (B15479496) E2 (PGE2).

-

Enzyme Preparation: Purified ovine COX-2 was used.

-

Assay Procedure:

-

The test compound, 2'-O-Coumaroyl-(S)-aloesinol, was pre-incubated with the COX-2 enzyme in a buffer solution.

-

Arachidonic acid was added as the substrate to initiate the enzymatic reaction.

-

The reaction mixture was incubated at 37°C.

-

The amount of PGE2 produced was quantified using an enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The percentage of inhibition was calculated by comparing the PGE2 production in the presence and absence of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition, was then determined.

The inhibition of TxA2 synthase was determined by measuring the formation of thromboxane B2 (TxB2), a stable metabolite of TxA2.

-

Enzyme Source: Human platelet microsomes were used as the source of TxA2 synthase.

-

Assay Procedure:

-

The test compound was incubated with the platelet microsomes.

-

Prostaglandin H2 (PGH2) was added as the substrate.

-

The reaction was allowed to proceed at 37°C.

-

The reaction was terminated, and the amount of TxB2 produced was measured by radioimmunoassay (RIA) or a specific EIA kit.

-

-

Data Analysis: The inhibitory activity was expressed as the concentration of the compound required to inhibit 50% of TxB2 formation (IC50).

Antioxidant and Radical Scavenging Assays

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents: DPPH solution in methanol.

-

Assay Procedure:

-

A solution of 2'-O-Coumaroyl-(S)-aloesinol at various concentrations was added to the DPPH solution.

-

The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity was calculated. The IC50 value was determined from a plot of scavenging activity against the concentration of the test compound.

This assay assesses the capacity of the compound to scavenge superoxide radicals, which are generated in situ.

-

Superoxide Generation System: A common method involves the xanthine-xanthine oxidase system or a non-enzymatic system like phenazine (B1670421) methosulfate-NADH (PMS-NADH).

-

Detection Method: The reduction of nitroblue tetrazolium (NBT) to formazan (B1609692) by superoxide radicals is monitored spectrophotometrically.

-

Assay Procedure:

-

The test compound was added to a reaction mixture containing the components of the superoxide generating system and NBT.

-

The reaction was initiated by the addition of the final component (e.g., xanthine (B1682287) oxidase or PMS).

-

The formation of formazan was measured by the increase in absorbance at a specific wavelength (around 560 nm).

-

-

Data Analysis: The percentage of superoxide anion scavenging was calculated by comparing the rate of NBT reduction in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows described in this guide.

References

A Comprehensive Technical Guide on the Therapeutic Potential of 2'-O-Coumaroyl-(S)-aloesinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Coumaroyl-(S)-aloesinol, a naturally occurring chromone (B188151) glucoside isolated from plants of the Aloe genus, is a promising candidate for therapeutic development. This technical guide consolidates the current understanding of its potential therapeutic effects, focusing on its antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. Drawing upon data from structurally analogous compounds, particularly p-coumaroylaloesin, this document provides a detailed overview of its biological activities, supported by quantitative data, experimental methodologies, and proposed mechanisms of action illustrated through signaling pathways. The presented information aims to facilitate further research and development of 2'-O-Coumaroyl-(S)-aloesinol as a novel therapeutic agent.

Introduction

Chromone glucosides derived from Aloe species have garnered significant interest for their diverse pharmacological properties. Among these, 2'-O-Coumaroyl-(S)-aloesinol stands out due to its unique chemical structure, which suggests a range of biological activities. While direct research on this specific compound is emerging, studies on its close derivatives, such as p-coumaroylaloesin and aloesin (B1665252), provide a strong foundation for predicting its therapeutic potential. This guide synthesizes the available evidence to present a comprehensive technical overview for research and drug development professionals.

Therapeutic Potential

The therapeutic potential of 2'-O-Coumaroyl-(S)-aloesinol is primarily attributed to three key areas: antioxidant effects, anti-inflammatory activity, and tyrosinase inhibition.

Antioxidant and Free Radical Scavenging Activity

Derivatives of aloesin have demonstrated significant antioxidant and free radical scavenging properties. Notably, p-coumaroylaloesin has shown potent activity in scavenging DPPH radicals and superoxide (B77818) anions[1][2]. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of aloesin derivatives is linked to their ability to inhibit key enzymes in the inflammatory cascade. Specifically, p-coumaroylaloesin has been shown to inhibit cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TXA2) synthase, both of which are critical mediators of inflammation[1][3]. This suggests that 2'-O-Coumaroyl-(S)-aloesinol could serve as a valuable anti-inflammatory agent.

Tyrosinase Inhibition and Hyperpigmentation Control

Aloesin and its analogues are recognized for their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis[4]. This inhibitory action makes them attractive candidates for treating hyperpigmentation disorders and for use in cosmetic applications. The structural similarity of 2'-O-Coumaroyl-(S)-aloesinol to these compounds suggests it may also possess potent tyrosinase inhibitory activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of aloesin derivatives, providing a basis for the expected potency of 2'-O-Coumaroyl-(S)-aloesinol.

Table 1: Antioxidant and Radical Scavenging Activity of p-Coumaroylaloesin [1][2]

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 26 |

| Superoxide Anion Scavenging | 18 |

Table 2: Inhibition of Lipid Peroxidation by p-Coumaroylaloesin [1][2]

| System | IC50 (µM) |

| NADPH-dependent Microsomal Lipid Peroxidation | >100 |

| Ascorbate-dependent Microsomal Lipid Peroxidation | 85 |

Table 3: Anti-inflammatory Enzyme Inhibition by p-Coumaroylaloesin [1]

| Enzyme | Inhibition (%) at 100 µM |

| Cyclooxygenase-2 (COX-2) | 42.5 |

| Thromboxane A2 Synthase | 38.7 |

Table 4: Tyrosinase Inhibitory Activity of a Related Compound (p-Coumaric Acid Ethyl Ester) [5]

| Parameter | Value |

| IC50 | 4.89 µg/ml |

| Inhibition Type | Noncompetitive |

| KI | 1.83 µg/ml |

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a framework for replicating and extending these findings.

DPPH Radical Scavenging Assay

-

A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in ethanol (B145695) is prepared.

-

Various concentrations of the test compound (e.g., p-coumaroylaloesin) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

-

The IC50 value is determined from a dose-response curve.

Superoxide Anion Scavenging Assay

-

Superoxide anions are generated in a non-enzymatic system, such as the xanthine-xanthine oxidase system.

-

The reaction mixture typically contains xanthine (B1682287), xanthine oxidase, and a detection agent like nitroblue tetrazolium (NBT), which forms a colored formazan (B1609692) product upon reduction by superoxide anions.

-

Various concentrations of the test compound are added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a set time.

-

The formation of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 560 nm).

-

The percentage of superoxide anion scavenging is calculated, and the IC50 value is determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

-

A commercial COX-2 inhibitor screening assay kit is typically used.

-

The assay measures the peroxidase activity of COX-2.

-

The reaction is initiated by adding arachidonic acid to a mixture containing COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

The peroxidase activity is measured colorimetrically by monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm).

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control.

Thromboxane A2 (TXA2) Synthase Inhibition Assay

-

Microsomes from platelets or other suitable tissues are prepared as a source of thromboxane A2 synthase.

-

The reaction is initiated by adding the substrate, prostaglandin (B15479496) H2 (PGH2), to the microsomal preparation in the presence of the test compound.

-

The reaction is incubated for a specific time and then terminated.

-

The amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

The percentage of inhibition is determined by comparing the amount of TXB2 produced in the presence of the test compound to a control.

Tyrosinase Inhibition Assay

-

Mushroom tyrosinase is commonly used as the enzyme source.

-

The assay is performed in a phosphate (B84403) buffer solution.

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

The reaction is initiated by adding the substrate, L-tyrosine or L-DOPA.

-

The formation of dopachrome (B613829) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

The initial reaction rates are calculated, and the percentage of inhibition is determined.

-

For kinetic analysis, experiments are performed with varying substrate concentrations to determine the type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which 2'-O-Coumaroyl-(S)-aloesinol may exert its therapeutic effects.

Caption: Proposed anti-inflammatory mechanism of 2'-O-Coumaroyl-(S)-aloesinol.

Caption: Proposed mechanism of tyrosinase inhibition by 2'-O-Coumaroyl-(S)-aloesinol.

Caption: General experimental workflow for antioxidant activity assessment.

Conclusion and Future Directions

2'-O-Coumaroyl-(S)-aloesinol presents a compelling profile as a multi-target therapeutic agent. The existing data on its structural analogues strongly suggest potent antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. Future research should focus on the direct evaluation of 2'-O-Coumaroyl-(S)-aloesinol in a broad range of in vitro and in vivo models to confirm these therapeutic effects and elucidate its precise mechanisms of action. Further investigation into its pharmacokinetics, pharmacodynamics, and safety profile will be critical for its translation into clinical applications. The detailed experimental protocols and summarized quantitative data provided in this guide offer a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Dual inhibitors of thromboxane A2 synthase and 5-lipoxygenase with scavenging activity of active oxygen species. Synthesis of a novel series of (3-pyridylmethyl)benzoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of 2'-O-Coumaroyl-(S)-aloesinol in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated chemical defense system to adapt to and defend against various environmental challenges, including pathogens, herbivores, and abiotic stressors. This defense is largely mediated by a diverse arsenal (B13267) of secondary metabolites. Among these, phenolic compounds, particularly chromones, play a pivotal role. This technical guide provides an in-depth exploration of 2'-O-Coumaroyl-(S)-aloesinol, a naturally occurring C-glucosylchromone found in Aloe species. We will delve into its chemical characteristics, its significant role within the intricate network of plant secondary metabolism, its biological activities supported by quantitative data, and the experimental methodologies crucial for its study. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug discovery.

Chemical Profile of 2'-O-Coumaroyl-(S)-aloesinol

2'-O-Coumaroyl-(S)-aloesinol is a specialized chromone (B188151) derivative characterized by the attachment of a coumaroyl group to the glucose moiety of aloesinol. Aloesinol itself is a C-glucosylchromone, a class of compounds where a glucose molecule is directly linked to the chromone core via a carbon-carbon bond. This structural feature imparts significant stability to the molecule. The addition of the coumaroyl group, a hydroxycinnamic acid derivative, further enhances its chemical complexity and biological activity.

Spectroscopic Data

The structural elucidation of 2'-O-Coumaroyl-(S)-aloesinol and its analogs relies heavily on modern spectroscopic techniques. A comprehensive analysis of a closely related compound, 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone, has been achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including HMQC, HMBC, and 1H-1H COSY experiments, as well as mass spectrometry.[1] The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for the unambiguous identification of this and related compounds.

Role in Plant Secondary Metabolism

Plant secondary metabolites are not essential for the primary processes of growth and development but are crucial for the plant's interaction with its environment.[2] 2'-O-Coumaroyl-(S)-aloesinol, as a phenolic compound, is an integral part of the plant's defense machinery.

Defense Against Biotic and Abiotic Stress

The production of chromones and other phenolic compounds in plants is often induced in response to various stressors. These compounds can act as phytoalexins or phytoanticipins, providing a chemical barrier against invading pathogens such as fungi and bacteria.[2] The coumaroyl moiety of the molecule is of particular interest, as coumarins and their derivatives are well-documented for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] The accumulation of such compounds can deter herbivores and protect the plant from cellular damage caused by UV radiation and oxidative stress.

A Plausible Biosynthetic Pathway

While the complete biosynthetic pathway of 2'-O-Coumaroyl-(S)-aloesinol has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of its precursors and related compounds in Aloe. The biosynthesis of the aloesinol core likely involves the polyketide pathway, leading to the formation of the chromone ring, followed by C-glycosylation. The final step would be the esterification of the glucose moiety with p-coumaroyl-CoA, a reaction catalyzed by an acyltransferase.

The biosynthesis of C-glucosylchromones like aloesin (B1665252) (an isomer of aloesone-8-C-glucoside) is a complex process.[6] Recent studies on Aloe vera have begun to unravel the genetic basis of secondary metabolite production, identifying genes related to the biosynthesis of anthraquinones and saponins.[2] Although a specific aloesinol acyltransferase has not yet been identified, transcriptomic analyses of Aloe species are promising avenues for discovering the enzymes responsible for such specific acylation reactions. The study of UDP-dependent glycosyltransferases (UGTs) in plants has shown that these enzymes can glycosylate aloesone (B1238188), the precursor to aloesin, indicating the enzymatic machinery for modifying these chromone structures is present.[7]

Caption: A proposed biosynthetic pathway for 2'-O-Coumaroyl-(S)-aloesinol.

Biological Activities and Quantitative Data

The diverse biological activities of chromones and coumarins suggest that 2'-O-Coumaroyl-(S)-aloesinol may possess a range of pharmacologically relevant properties.

Enzyme Inhibition

One of the most notable activities of Aloe compounds is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[8] A study on tyrosinase inhibitors from Aloe vera identified a compound (compound 9 in the study) that exhibited potent reversible competitive inhibition with an IC50 value of 9.8 ± 0.9 µM, which was more potent than the positive control, kojic acid (IC50 = 19.5 ± 1.5 µM).[8][9] While this was not 2'-O-Coumaroyl-(S)-aloesinol itself, it highlights the potential of related structures as tyrosinase inhibitors. The inhibitory activity of various coumarin (B35378) derivatives against tyrosinase has been documented, with some synthetic derivatives showing IC50 values in the low micromolar range.[10]

| Compound/Extract | Biological Activity | IC50 Value | Reference |

| Aloe vera Compound 9 | Tyrosinase Inhibition | 9.8 ± 0.9 µM | [8][9] |

| Kojic Acid (Positive Control) | Tyrosinase Inhibition | 19.5 ± 1.5 µM | [8] |

| Geranyloxycoumarin derivative (3k) | Tyrosinase Inhibition | 0.67 µM | [10] |

| Aloe schelpei leaf latex | DPPH Radical Scavenging | 25.3 ± 2.45 µg/mL | [11] |

| Microdontin A/B (from A. schelpei) | DPPH Radical Scavenging | 0.07 ± 0.005 mM | [11] |

| Aloin (B1665253) A/B (from A. schelpei) | DPPH Radical Scavenging | 0.15 ± 0.02 mM | [11] |

Antioxidant and Anti-inflammatory Properties

Experimental Protocols

Isolation and Purification

The isolation of 2'-O-Coumaroyl-(S)-aloesinol and related compounds from Aloe species typically involves extraction with organic solvents followed by chromatographic separation.

A General Workflow for Isolation:

-

Extraction: Dried and powdered plant material (e.g., Aloe leaves) is extracted with a solvent such as methanol (B129727) or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to fractionate the compounds based on their polarity.

-

Column Chromatography: The fractions are further purified using column chromatography, often with silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18).

Caption: A generalized workflow for the isolation and purification of 2'-O-Coumaroyl-(S)-aloesinol.

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help in elucidating the structure of different parts of the molecule.[12][13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity of atoms and the stereochemistry of the molecule.[1][16][17][18][19]

Biological Activity Assays

Tyrosinase Inhibition Assay:

-

Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Add the test compound (2'-O-Coumaroyl-(S)-aloesinol) at various concentrations to the enzyme solution.

-

Initiate the reaction by adding the substrate, L-DOPA.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC50 value.[8][20]

DPPH Radical Scavenging Assay:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Add the test compound at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

-

Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[11][21][22][23]

Conclusion and Future Directions

2'-O-Coumaroyl-(S)-aloesinol represents a fascinating example of the chemical intricacy and biological relevance of plant secondary metabolites. Its chromone core, coupled with a coumaroyl moiety, suggests a promising profile of bioactivities, including enzyme inhibition and antioxidant effects. While significant progress has been made in understanding the chemistry and potential applications of related compounds from Aloe, further research is imperative.

Future investigations should focus on:

-

Complete Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes, particularly the acyltransferase, involved in the biosynthesis of 2'-O-Coumaroyl-(S)-aloesinol.

-

Quantitative Bioactivity Profiling: Comprehensive in vitro and in vivo studies to determine the IC50 values for a wider range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which 2'-O-Coumaroyl-(S)-aloesinol exerts its biological effects.

-

Agronomic and Biotechnological Applications: Exploring strategies to enhance the production of this and other valuable secondary metabolites in Aloe through breeding, genetic engineering, or cell culture techniques.

A deeper understanding of 2'-O-Coumaroyl-(S)-aloesinol will not only provide valuable insights into the complex world of plant secondary metabolism but also pave the way for its potential application in the development of new pharmaceuticals and nutraceuticals.

References

- 1. Complete 1H and 13C assignments of 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. researchgate.net [researchgate.net]

- 6. C-Glycosyl compounds. Part VI. Aloesin, a C-glucosylchromone from Aloe sp. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uab.edu [uab.edu]

- 14. mjcce.org.mk [mjcce.org.mk]

- 15. researchgate.net [researchgate.net]

- 16. aseestant.ceon.rs [aseestant.ceon.rs]

- 17. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 18. researchgate.net [researchgate.net]

- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 20. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "DPPH free-radical scavenging activity, total phenolic contents and che" by C.-W. Lin, C.-W. Yu et al. [jfda-online.com]

- 22. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 23. mdpi.com [mdpi.com]

In-Silico Prediction of 2'-O-Coumaroyl-(S)-aloesinol Bioactivity: A Technical Guide

This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of 2'-O-Coumaroyl-(S)-aloesinol, a naturally occurring flavonoid. This document is intended for researchers, scientists, and drug development professionals interested in leveraging computational methods to explore the therapeutic potential of novel natural products. By following the methodologies outlined herein, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and elucidate possible mechanisms of action before embarking on resource-intensive in-vitro and in-vivo studies.

Introduction

Flavonoids, a class of secondary metabolites found in plants, are known for their diverse pharmacological activities.[1] As the pace of drug discovery accelerates, in-silico approaches have become indispensable for the rapid screening and characterization of natural compounds.[2] These computational methods offer a cost-effective and time-efficient means to predict the biological activity of compounds like 2'-O-Coumaroyl-(S)-aloesinol, thereby prioritizing further experimental validation.[3] This guide details a systematic in-silico workflow, from initial compound preparation to the prediction of its bioactivity and pharmacokinetic profile.

In-Silico Prediction Workflow

The computational analysis of a novel compound typically follows a structured workflow, encompassing data acquisition, pharmacokinetic and bioactivity prediction, and detailed molecular interaction studies.

Experimental Protocols

Ligand Preparation

The initial step involves obtaining the 2D or 3D structure of 2'-O-Coumaroyl-(S)-aloesinol.

Methodology:

-

Structure Retrieval: The chemical structure of 2'-O-Coumaroyl-(S)-aloesinol can be obtained from chemical databases such as PubChem or ChEMBL in various formats, including SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

-

3D Structure Generation: If a 3D structure is not available, it can be generated from the 2D structure using software like Avogadro or the online tool CORINA.

-

Energy Minimization: The 3D structure should be energy-minimized to obtain a stable conformation. This can be performed using force fields like MMFF94 or UFF in software packages such as Avogadro or PyMOL.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[4]

Methodology:

-

Web-based Tools: Utilize online servers like SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) for ADMET prediction.[3]

-

Input: Submit the SMILES string or SDF file of 2'-O-Coumaroyl-(S)-aloesinol to the server.

-

Analysis: The servers will compute various physicochemical properties, pharmacokinetic parameters, and potential toxicity profiles. Key parameters to analyze include Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and AMES toxicity.[5]

Target Identification

Identifying potential protein targets is a critical step in understanding the mechanism of action.

Methodology:

-

Literature Review: Search for experimental data on the bioactivities of structurally similar compounds.

-

Target Prediction Servers: Use online tools such as SwissTargetPrediction (--INVALID-LINK--) or TargetNet (--INVALID-LINK--) to predict potential protein targets based on the ligand's structure.

-

Database Mining: Search protein databases like the Protein Data Bank (PDB) for proteins that are known to be modulated by flavonoids.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6]

Methodology:

-

Protein Preparation: Download the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Chimera.

-

Ligand Preparation: Prepare the 3D structure of 2'-O-Coumaroyl-(S)-aloesinol as described in section 3.1.

-

Docking Simulation: Use docking software such as AutoDock Vina or Glide to perform the docking simulation. Define the binding site on the protein and run the docking algorithm.

-

Analysis: Analyze the docking results to identify the binding pose with the lowest binding energy.[7] Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues.[8]

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the stability of the protein-ligand complex over time.[3]

Methodology:

-

System Setup: Place the docked protein-ligand complex in a simulation box with a defined solvent model (e.g., TIP3P water).

-

Simulation: Run the MD simulation using software like GROMACS or AMBER. The simulation typically runs for several nanoseconds to observe the conformational changes and interactions.

-

Analysis: Analyze the trajectory of the simulation to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.

Data Presentation

Quantitative data from the in-silico predictions should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Predicted Physicochemical and ADMET Properties of 2'-O-Coumaroyl-(S)-aloesinol

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | Value | < 500 |

| LogP | Value | < 5 |

| Hydrogen Bond Donors | Value | < 5 |

| Hydrogen Bond Acceptors | Value | < 10 |

| GI Absorption | High/Low | High |

| BBB Permeability | Yes/No | No (for peripheral targets) |

| AMES Toxicity | Toxic/Non-toxic | Non-toxic |

Table 2: Molecular Docking Results of 2'-O-Coumaroyl-(S)-aloesinol with Potential Protein Targets

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

| Target 1 | Value | Value | Residue 1, Residue 2, ... |

| Target 2 | Value | Value | Residue 3, Residue 4, ... |

| Target 3 | Value | Value | Residue 5, Residue 6, ... |

Hypothetical Signaling Pathway Modulation

Based on the identified protein targets, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of 2'-O-Coumaroyl-(S)-aloesinol. For instance, if a kinase is identified as a high-affinity target, its role in a known signaling cascade can be depicted.

Conclusion

This technical guide outlines a systematic in-silico approach for predicting the bioactivity of 2'-O-Coumaroyl-(S)-aloesinol. By following these methodologies, researchers can generate valuable preliminary data to guide further experimental investigations. The integration of ADMET prediction, target identification, molecular docking, and molecular dynamics simulations provides a robust framework for assessing the therapeutic potential of novel natural products in a time and cost-effective manner. While in-silico predictions are a powerful tool, it is imperative to validate these findings through subsequent in-vitro and in-vivo experiments.

References

- 1. Frontiers | In silico mapping of the dynamic interactions and structure-activity relationship of flavonoid compounds against the immune checkpoint programmed-cell death 1 pathway [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. In silico drug metabolism and pharmacokinetic profiles of natural products from medicinal plants in the Congo basin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

A Technical Guide to Aloesin Derivatives: Spotlight on 2'-O-Coumaroyl-(S)-aloesinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloesin (B1665252), a C-glycosylated chromone (B188151) found in the Aloe genus, and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds have demonstrated potential as antioxidant, anti-inflammatory, and tyrosinase-inhibiting agents, making them promising candidates for applications in dermatology, medicine, and cosmetics. This technical guide provides an in-depth review of aloesin derivatives, with a particular focus on 2'-O-Coumaroyl-(S)-aloesinol, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Biological Activities and Quantitative Data

Aloesin derivatives exhibit a range of biological effects, with their efficacy often attributed to the specific substitutions on the aloesin backbone. The p-coumaroyl and feruloyl ester groups, for instance, have been shown to be important for their anti-inflammatory and antioxidant activities.

Antioxidant and Radical Scavenging Activity

Several aloesin derivatives have demonstrated potent capabilities in neutralizing free radicals. Isorabaichromone, feruloylaloesin, and p-coumaroylaloesin, in particular, have shown strong DPPH radical and superoxide (B77818) anion scavenging activities. The antioxidant properties of these compounds are crucial in mitigating oxidative stress, a key factor in various pathological conditions.

Anti-inflammatory Effects

The anti-inflammatory potential of aloesin derivatives is a significant area of research. These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TxA2) synthase. The inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and thromboxanes.

Tyrosinase Inhibition

Aloesin and its derivatives are recognized for their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[1] This property makes them valuable ingredients in cosmetic formulations aimed at skin whitening and treating hyperpigmentation. The inhibitory mechanism often involves competitive binding to the enzyme's active site.[1]

Table 1: Summary of Quantitative Data for Aloesin and its Derivatives

| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |

| Isorabaichromone | Antioxidant (NADPH-oxidation induced lipid peroxidation) | Microsomal lipid peroxidation | 23 | [2] |

| Feruloylaloesin | Antioxidant (ASA-dependent microsomal lipid peroxidation) | Microsomal lipid peroxidation | 85 | [2] |

| p-Coumaroylaloesin | Anti-inflammatory (TxA2 synthase inhibition) | Thromboxane A2 Synthase Assay | 58 | [2] |

| Feruloylaloesin | Anti-inflammatory (TxA2 synthase inhibition) | Thromboxane A2 Synthase Assay | 13.6 | [2] |

| Aloesin | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 31.5 | [3] |

| Compound 9 (9-dihydroxyl-2'-O-(Z)-cinnamoyl-7-methoxy-aloesin) | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 9.8 ± 0.9 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of aloesin derivatives.

Isolation and Purification of 2'-O-Coumaroyl-(S)-aloesinol (as aloenin-2′-p-coumaroyl ester)

A successful method for the separation and purification of aloenin-2′-p-coumaroyl ester from Aloe barbadensis Mill has been achieved using high-speed counter-current chromatography (HSCCC).[4]

Procedure:

-

Sample Preparation: A dried acetone (B3395972) extract of Aloe barbadensis Mill is used as the starting material.

-

HSCCC System:

-

Solvent System: A two-phase solvent system composed of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) is utilized.

-

Mobile Phase: The lower phase of the solvent system is used as the mobile phase.

-

Elution Mode: Head-to-tail elution is performed.

-

Apparatus Parameters:

-

Revolution speed: 860 rpm

-

Flow rate: 1.5 mL/min

-

Detection wavelength: 300 nm

-

-

-

Purification: In a single operation, this method can yield aloenin-2′-p-coumaroyl ester with a purity of 95.6% as determined by HPLC.

-

Structure Identification: The structure of the isolated compound is confirmed using high-resolution mass spectrometry (HRMS), UV spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[4]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Procedure:

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

-

Sample Preparation: The test compounds (aloesin derivatives) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

-

Reaction: In a 96-well plate, a specific volume of each sample concentration is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase.

Procedure:

-

Reagents:

-

Mushroom tyrosinase solution (e.g., in phosphate (B84403) buffer, pH 6.8).

-

L-tyrosine or L-DOPA solution (substrate).

-

Test compounds dissolved in a suitable solvent.

-

-

Reaction: In a 96-well plate, the tyrosinase solution is pre-incubated with different concentrations of the test compound for a short period.

-

Initiation: The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).

-

Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Calculation: The initial velocity of the reaction is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated, and the IC50 value is determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the COX-2 enzyme.

Procedure:

-

Enzyme Preparation: A solution of purified COX-2 enzyme is prepared in a suitable buffer.

-

Reaction Mixture: The test compound, enzyme, and heme cofactor are pre-incubated in a reaction buffer.

-

Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Termination: The reaction is stopped after a specific time by adding a stopping reagent (e.g., stannous chloride).

-

Quantification: The product of the reaction (e.g., prostaglandin (B15479496) E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA).

-

Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Thromboxane A2 (TxA2) Synthase Inhibition Assay

This assay measures the inhibition of the enzyme responsible for the synthesis of Thromboxane A2. Since TxA2 is unstable, its stable metabolite, Thromboxane B2 (TxB2), is typically measured.

Procedure:

-

Enzyme Source: Platelet microsomes are commonly used as a source of TxA2 synthase.

-

Reaction: The platelet microsomes are incubated with the test compound and the substrate, prostaglandin H2 (PGH2).

-

Termination: The reaction is stopped after a defined period.

-

Quantification of TxB2: The amount of TxB2 produced is quantified using methods such as radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The percentage of inhibition of TxA2 synthase activity is calculated by comparing the amount of TxB2 produced in the presence and absence of the inhibitor, and the IC50 value is determined.

Signaling Pathways Modulated by Aloesin Derivatives

Aloesin and its derivatives have been shown to modulate key signaling pathways involved in cellular processes like inflammation and wound healing.

MAPK/Rho Signaling Pathway in Wound Healing

The Mitogen-Activated Protein Kinase (MAPK) and Rho GTPase signaling pathways are crucial for cell migration, proliferation, and tissue remodeling during wound healing. Aloesin has been reported to accelerate wound healing by modulating these pathways.[5] It can activate key proteins such as ERK, JNK, Cdc42, and Rac1, which are involved in these processes.[5]

Caption: MAPK/Rho signaling pathway in wound healing.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a critical role in wound healing, regulating processes such as inflammation, angiogenesis, and collagen deposition. Aloesin has been shown to activate Smad proteins, key mediators of this pathway, contributing to its wound healing properties.[5]

Caption: TGF-β/Smad signaling pathway in wound healing.

Conclusion

Aloesin derivatives, including 2'-O-Coumaroyl-(S)-aloesinol, represent a promising class of natural compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and tyrosinase-inhibiting activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further research and development in the pharmaceutical and cosmetic industries. This technical guide provides a foundational overview to aid researchers in their exploration of these multifaceted molecules. Further investigation is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic scope of these valuable natural products.

References

Methodological & Application